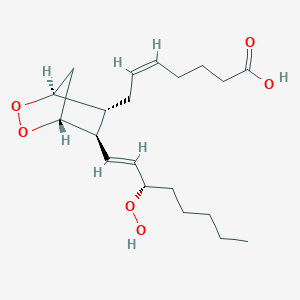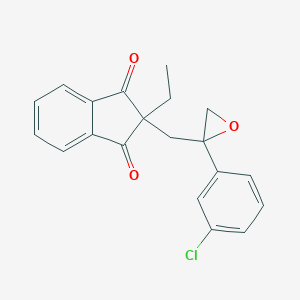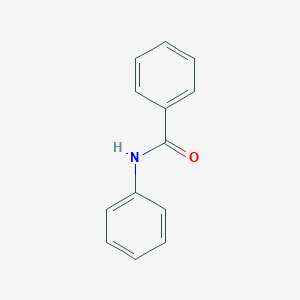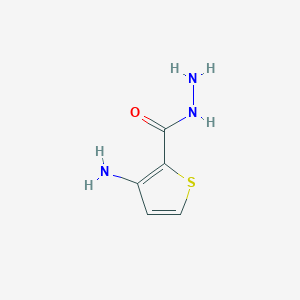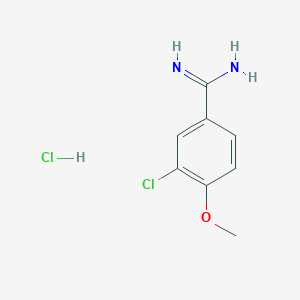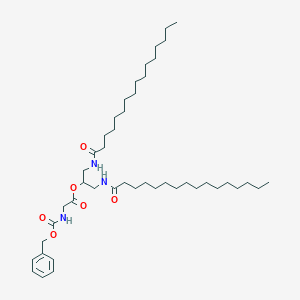
Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxohexadecyl)amino)-1-(((1-oxohexadecyl)amino)methyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxohexadecyl)amino)-1-(((1-oxohexadecyl)amino)methyl)ethyl ester is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as Glycine-extended gastrin or G-Gly. G-Gly is a peptide hormone that plays a vital role in the regulation of gastric acid secretion.
作用機序
G-Gly acts by binding to the cholecystokinin-B (CCK-B) receptor, which is present on the surface of parietal cells in the stomach. This binding results in the activation of intracellular signaling pathways that lead to the release of gastric acid. G-Gly also stimulates the release of histamine from enterochromaffin-like cells in the stomach, which further enhances gastric acid secretion.
生化学的および生理学的効果
G-Gly has been shown to have a significant effect on gastric acid secretion in both animal and human studies. It has also been shown to have a role in the regulation of gastric motility and mucosal protection. G-Gly has been studied extensively for its potential therapeutic applications in the treatment of various gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcer disease.
実験室実験の利点と制限
One of the major advantages of using G-Gly in lab experiments is its ability to mimic the physiological response of gastric acid secretion. This makes it an ideal tool for studying the mechanisms of acid secretion and the effects of various drugs on this process. However, one of the limitations of using G-Gly is its cost and the complexity of its synthesis, which can make it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research on G-Gly. One area of interest is the development of novel therapeutic agents that target the CCK-B receptor and modulate gastric acid secretion. Another potential area of research is the use of G-Gly as a diagnostic tool for various gastrointestinal disorders. Additionally, further studies are needed to understand the role of G-Gly in regulating gastric motility and mucosal protection.
Conclusion:
In conclusion, G-Gly is a synthetic compound that has gained significant attention in scientific research for its role in regulating gastric acid secretion. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications have been extensively studied. While there are some limitations to using G-Gly in lab experiments, its ability to mimic the physiological response of gastric acid secretion makes it an ideal tool for studying this process. There are several potential future directions for research on G-Gly, including the development of novel therapeutic agents and the use of G-Gly as a diagnostic tool.
合成法
The synthesis of G-Gly is a complex process that involves multiple steps. The first step is the solid-phase peptide synthesis of the Gly-extended gastrin precursor. This precursor is then subjected to enzymatic cleavage to produce the desired G-Gly compound. The final product is purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
G-Gly has been extensively studied for its role in regulating gastric acid secretion. It has also been shown to have potential therapeutic applications in the treatment of various gastrointestinal disorders. G-Gly has been studied in vitro and in vivo to understand its mechanism of action and biochemical and physiological effects.
特性
CAS番号 |
138404-99-6 |
|---|---|
製品名 |
Glycine, N-((phenylmethoxy)carbonyl)-, 2-((1-oxohexadecyl)amino)-1-(((1-oxohexadecyl)amino)methyl)ethyl ester |
分子式 |
C45H79N3O6 |
分子量 |
758.1 g/mol |
IUPAC名 |
1,3-bis(hexadecanoylamino)propan-2-yl 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C45H79N3O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-34-42(49)46-36-41(54-44(51)38-48-45(52)53-39-40-32-28-27-29-33-40)37-47-43(50)35-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-29,32-33,41H,3-26,30-31,34-39H2,1-2H3,(H,46,49)(H,47,50)(H,48,52) |
InChIキー |
PWINRWLNDIBUCE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(CNC(=O)CCCCCCCCCCCCCCC)OC(=O)CNC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(CNC(=O)CCCCCCCCCCCCCCC)OC(=O)CNC(=O)OCC1=CC=CC=C1 |
その他のCAS番号 |
138404-99-6 |
同義語 |
1,3-bis(hexadecanoylamino)propan-2-yl 2-phenylmethoxycarbonylaminoacet ate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



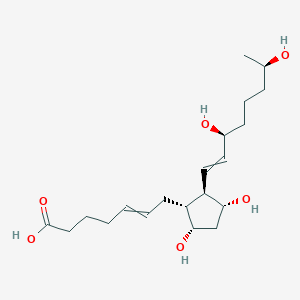
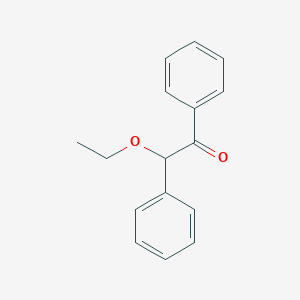
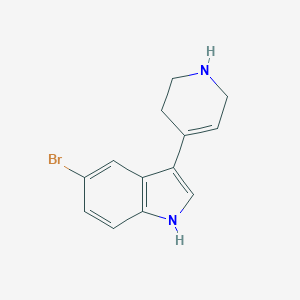
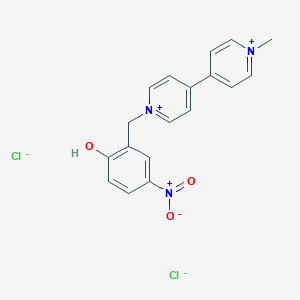
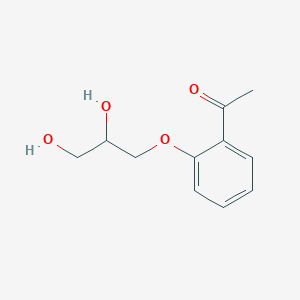
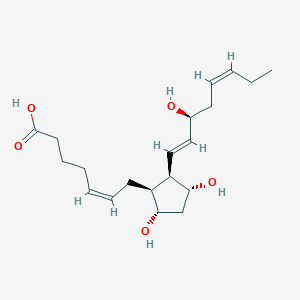

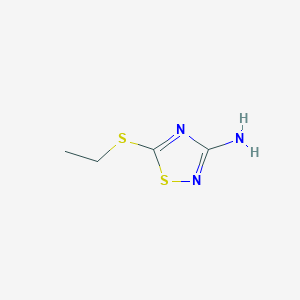
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
